3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
CAS No.: 690684-79-8
Cat. No.: VC5419597
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690684-79-8 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37 |
| IUPAC Name | 3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) |
| Standard InChI Key | WBTQCSTUWNHFHY-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a quinazolin-4(3H)-one scaffold modified with a thiol group and a 3-isopropoxypropyl side chain. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 690684-79-8 |
| Molecular Formula | |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | 3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
| SMILES | CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S |
| Solubility | Not publicly available |
| Stability | Stable under recommended storage |
The isopropoxypropyl group enhances lipophilicity, potentially improving membrane permeability, while the thiol moiety enables redox interactions and protein binding .
Synthesis Methods
The compound is synthesized via two primary routes:
Conventional Heating
Reaction of 2-aminobenzoic acid derivatives with isothiocyanates under reflux conditions yields the quinazolinone core. Subsequent alkylation with 3-isopropoxypropyl bromide introduces the side chain .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yields (up to 95%) compared to conventional methods . A comparative analysis is shown below:
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | 6–8 hours | 70–75% |
| Microwave Irradiation | 20–30 minutes | 90–95% |
The microwave approach is favored for its efficiency and scalability .
Biological Activities
Quinazolinones are pharmacologically versatile, and this derivative exhibits promising activities:
Anti-Inflammatory Activity
The thiol group mediates inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing pro-inflammatory cytokines like TNF-α and IL-6 .
Antimicrobial Effects
In vitro studies against Staphylococcus aureus and Escherichia coli show moderate activity (MIC: 32–64 µg/mL), attributed to disruption of bacterial cell membrane integrity.
Applications in Medicinal Chemistry
This quinazolinone derivative serves as a scaffold for developing:
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EGFR Inhibitors: Potential use in non-small cell lung cancer therapy.
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Antimicrobial Agents: Structural optimization could enhance potency against multidrug-resistant pathogens .
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Anti-Inflammatory Drugs: Thiol-mediated redox modulation offers a novel mechanism for treating chronic inflammation.
Comparative Analysis with Analogues
Modifications to the quinazolinone core significantly alter bioactivity:
The isopropoxypropyl-thiol combination in 690684-79-8 provides a balance of lipophilicity and reactivity, distinguishing it from analogues.
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